ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C12H10FN3O4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom
Uniqueness
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a fluorine atom and a nitro
Properties
Molecular Formula |
C12H10FN3O4 |
---|---|
Molecular Weight |
279.22 g/mol |
IUPAC Name |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
InChI Key |
MJPARDRLBZXKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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